molecular formula C12H17N3 B2395111 N'-phenylpiperidine-1-carboximidamide CAS No. 65069-94-5

N'-phenylpiperidine-1-carboximidamide

Katalognummer B2395111
CAS-Nummer: 65069-94-5
Molekulargewicht: 203.289
InChI-Schlüssel: TZEFIKHIRATNEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N’-phenylpiperidine-1-carboximidamide” is a chemical compound with the CAS Number: 65069-94-5 . It has a molecular weight of 203.29 . The IUPAC name for this compound is N’-phenyl-1-piperidinecarboximidamide .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “N’-phenylpiperidine-1-carboximidamide” is C12H17N3 . The InChI Code for this compound is 1S/C12H17N3/c13-12(15-9-5-2-6-10-15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) .

Wissenschaftliche Forschungsanwendungen

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : A phenylpiperidine-substituted benzimidazole carboxamide, similar in structure to N'-phenylpiperidine-1-carboximidamide, has been developed as a potent PARP inhibitor. It demonstrates high potency against the PARP-1 enzyme and exhibits good in vivo efficacy in cancer models (Penning et al., 2010).

  • Crystal Structures : The crystal structures of similar compounds, such as N′-aminopyridine-2-carboximidamide, have been studied. These molecules form hydrogen-bonded networks and chains in their crystalline states, contributing to the understanding of molecular interactions and crystal engineering (Eya’ane Meva et al., 2017).

  • Antimicrobial Activity : Heterocyclic sulfamoyl-phenyl-carboximidamides, similar to this compound, have shown promising antibacterial potency. This suggests their potential application in developing new antimicrobial agents (Gobis et al., 2012).

  • Alpha(1a) Adrenoceptor Antagonists : Compounds with phenylpiperazine side chains, similar to this compound, have been investigated as alpha(1a) adrenoceptor antagonists. These are relevant in treatments for conditions like benign prostatic hyperplasia (Lagu et al., 1999).

  • Synthesis of Alkaloids : δ-Amino β-Keto esters, which include phenylpiperidine derivatives, serve as building blocks for alkaloid synthesis. This is significant in the field of organic synthesis and drug development (Davis et al., 2000).

  • Anti-hyperglycemic Activity : Carboximidamides linked with pyrimidine moiety have been evaluated for their anti-hyperglycemic effects. This research indicates potential therapeutic applications for diabetes treatment (Moustafa et al., 2021).

Safety and Hazards

The safety information and hazards associated with “N’-phenylpiperidine-1-carboximidamide” are not explicitly mentioned in the search results .

Zukünftige Richtungen

Piperidines and their derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

N’-phenylpiperidine-1-carboximidamide primarily targets three key proteins: the Epidermal Growth Factor Receptor (EGFR), the B-Raf proto-oncogene, serine/threonine kinase (BRAF), and Cyclin-Dependent Kinase 2 (CDK2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics .

Mode of Action

N’-phenylpiperidine-1-carboximidamide interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR, BRAF, and CDK2 with IC50 values ranging from 96 to 127nM . This inhibition disrupts the normal function of these proteins, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by N’-phenylpiperidine-1-carboximidamide affects several biochemical pathways. These proteins are involved in the regulation of the cell cycle and apoptosis, and their inhibition can lead to cell cycle arrest and programmed cell death . The exact downstream effects of this inhibition are complex and depend on the specific cellular context.

Pharmacokinetics

The compound’s molecular weight of 20329 suggests that it may have favorable pharmacokinetic properties

Result of Action

The molecular and cellular effects of N’-phenylpiperidine-1-carboximidamide’s action are primarily related to its antiproliferative activity. By inhibiting EGFR, BRAF, and CDK2, N’-phenylpiperidine-1-carboximidamide can effectively reduce cell proliferation . This makes it a potential therapeutic agent for conditions characterized by excessive cell proliferation, such as cancer .

Eigenschaften

IUPAC Name

N'-phenylpiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c13-12(15-9-5-2-6-10-15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEFIKHIRATNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65069-94-5
Record name N'-phenylpiperidine-1-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.